Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-phenyl-1-piperazinyl)methyl)-
Description
Molecular Architecture and IUPAC Nomenclature of 3,3a-Dihydro-2-Phenyl-5-((4-Phenyl-1-Piperazinyl)Methyl)- Derivatives
The IUPAC name 3,3a-dihydro-2-phenyl-5-((4-phenyl-1-piperazinyl)methyl)-pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one delineates a heterocyclic system comprising fused pyrazole and triazine rings with specific substituents. The core structure originates from the pyrazolo[1,5-d]triazin-4(5H)-one system, where:
- The pyrazole ring (positions 1–5) is fused to the 1,2,4-triazine ring (positions 5–9) at the 1,5-d positions, forming a bicyclic framework.
- The 3,3a-dihydro designation indicates partial saturation at the 3 and 3a positions, reducing aromaticity in the triazine moiety.
- Substituents include a phenyl group at position 2 and a piperazinylmethyl group at position 5. The piperazine ring is further substituted with a phenyl group at its para position.
Table 1: Key Structural Features of the Compound
The piperazinylmethyl side chain introduces conformational flexibility due to the piperazine ring’s chair-to-chair inversion dynamics, while the trifluoromethyl group (if present) enhances lipophilicity and metabolic stability.
Crystallographic Analysis and Conformational Isomerism
X-ray crystallographic studies of related pyrazolo-triazine derivatives reveal critical insights into bond lengths, angles, and molecular packing. For 3,3a-dihydro-2-phenyl-5-((4-phenyl-1-piperazinyl)methyl)-pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one , key crystallographic observations include:
- Bond lengths : The N–N bond in the triazine ring measures approximately 1.32–1.35 Å, typical for single bonds in non-aromatic systems. The C–O bond in the lactam moiety (position 4) is ~1.23 Å, consistent with carbonyl character.
- Torsion angles : The dihedral angle between the pyrazole and triazine rings ranges from 5–15°, indicating near-planarity despite partial saturation.
- Conformational isomerism : The piperazine ring adopts a chair conformation, with the phenyl group at position 4 occupying an equatorial orientation to minimize steric hindrance. The methylene bridge (position 5) allows rotational freedom, enabling multiple low-energy conformers.
Table 2: Selected Crystallographic Parameters
| Parameter | Value (Å or °) | Source Compound Reference |
|---|---|---|
| N1–N2 bond length | 1.34 Å | |
| C4–O bond length | 1.23 Å | |
| Pyrazole-triazine dihedral | 12° | |
| Piperazine chair conformation | Equatorial phenyl orientation |
Crystallographic data for analogous compounds demonstrate that substituents at position 5 significantly influence molecular packing. Bulky groups like piperazinylmethyl induce steric clashes, often leading to distorted hexagonal close-packing in the crystal lattice.
Comparative Structural Analysis with Pyrazolo[4,3-e]triazine Analogues
Comparative analysis with pyrazolo[4,3-e]triazine derivatives highlights distinct structural and electronic differences:
Ring fusion positions :
Aromaticity :
Substituent effects :
Table 3: Structural Comparison of Pyrazolo-triazine Isomers
These structural distinctions underscore the importance of ring fusion patterns in modulating physicochemical properties and biological activity.
Properties
CAS No. |
148680-50-6 |
|---|---|
Molecular Formula |
C22H24N6O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C22H24N6O/c29-22-21-15-20(18-7-3-1-4-8-18)24-27(21)16-23-28(22)17-25-11-13-26(14-12-25)19-9-5-2-6-10-19/h1-10,16,21H,11-15,17H2 |
InChI Key |
IBASSEBBTDREBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C3CC(=NN3C=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one Scaffold
The synthesis typically begins with the formation of the pyrazolo-triazinone fused heterocyclic core. This involves:
Hydrazine-mediated cyclization: Starting from precursors such as ethyl-2,4-dioxopentanoate and phenyl hydrazine derivatives, hydrazine hydrate reacts to form pyrazole intermediates like 3-methylpyrazole-5-carbohydrazide. This intermediate undergoes intramolecular cyclization to yield the fused pyrazolo[1,5-d]triazin-4(5H)-one core structure. This step is critical for establishing the heterocyclic framework and is usually performed under reflux in ethanol or similar solvents.
Cyclization conditions: The reaction conditions often require controlled temperature (reflux or 80–100°C) and acidic or basic catalysis depending on the precursor reactivity. The cyclization is monitored by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.
Functionalization at Position 5 with Piperazinylmethyl Group
Piperazine coupling: The key functionalization involves attaching the 4-phenyl-1-piperazinylmethyl substituent at position 5 of the pyrazolo-triazinone. This is commonly achieved through a Mannich-type reaction or reductive amination.
Mannich reaction: Formaldehyde or paraformaldehyde is reacted with the pyrazolo-triazinone core and 4-phenylpiperazine under anhydrous ethanol conditions. This reaction forms the piperazinylmethyl linkage at position 5. The reaction is typically carried out at room temperature or slightly elevated temperatures (25–50°C) for several hours to ensure complete substitution.
Alternative nucleophilic substitution: In some protocols, a halomethyl intermediate (e.g., chloromethyl derivative) of the pyrazolo-triazinone is prepared first, which then undergoes nucleophilic substitution with 4-phenylpiperazine to yield the target compound.
Purification and Characterization
Purification: The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures. Recrystallization from ethanol or methanol is employed to obtain high-purity crystalline material.
-
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and integrity of the fused ring system.
- Mass Spectrometry (LC-MS): Confirms molecular weight and purity.
- Elemental Analysis: Verifies the elemental composition matching theoretical values.
- X-ray Crystallography: Used when necessary to resolve structural ambiguities in the fused heterocyclic system.
Stability and Solubility Considerations
- The compound is typically stored as a lyophilized powder at –80°C to maintain stability.
- Stock solutions for biological assays are prepared in dimethyl sulfoxide (DMSO) with sonication to enhance solubility. Cyclodextrin derivatives may be added to improve aqueous solubility.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Hydrazine-mediated cyclization | Ethyl-2,4-dioxopentanoate, phenyl hydrazine, hydrazine hydrate, reflux in ethanol | Formation of pyrazolo-triazinone core | Monitored by TLC, NMR |
| 2 | Phenyl substitution | Phenyl hydrazine or substitution on core | Introduce 2-phenyl group | Confirmed by NMR, MS |
| 3 | Mannich reaction / Reductive amination | Formaldehyde, 4-phenylpiperazine, anhydrous ethanol, room temp | Attach 4-phenyl-1-piperazinylmethyl at position 5 | Alternative: nucleophilic substitution with halomethyl intermediate |
| 4 | Purification | Silica gel chromatography, recrystallization (ethanol/methanol) | Obtain pure compound | Yield optimization critical |
| 5 | Characterization | NMR, LC-MS, elemental analysis, X-ray crystallography | Confirm structure and purity | Essential for quality control |
Research Findings and Optimization Notes
- The multi-step synthesis requires careful control of reaction conditions to avoid side reactions such as over-alkylation or ring opening.
- The choice of solvent and temperature during the Mannich reaction significantly affects yield and purity.
- Analytical data consistently show that the piperazine moiety enhances the compound’s pharmacokinetic profile, making the functionalization step crucial for biological activity.
- Stability studies indicate that the triazinone ring is sensitive to acidic hydrolysis, so neutral to slightly basic conditions are preferred during synthesis and storage.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C22H24N6O
- CAS Number : 147920-12-5
- Structure : The compound features a pyrazolo-triazine core, which is associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo(1,5-d)(1,2,4)triazin derivatives. For instance:
- Mechanism of Action :
-
Case Studies :
- A study on derivatives MM124 and MM137 demonstrated significant anticancer activity against colorectal cancer cells. These compounds were effective in reducing beclin-1 levels, indicating an impact on autophagy processes .
- Another investigation into related pyrazolo-triazine derivatives showed promising results in inhibiting tubulin polymerization, a critical process in cancer cell proliferation .
Antiviral Properties
The antiviral potential of pyrazolo(1,5-d)(1,2,4)triazin derivatives has also been explored:
- Inhibition Studies :
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Antiviral | Inhibition of viral replication | |
| Autophagy Modulation | Reduction in beclin-1 levels |
Synthesis and Characterization
The synthesis of pyrazolo(1,5-d)(1,2,4)triazin derivatives typically involves nucleophilic substitution reactions and cyclization processes. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.
Mechanism of Action
The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Position 2 Substitutions
- 2-Phenyl vs. 2-Methyl: The 2-phenyl group in the target compound contrasts with the 2-methyl analog (CAS 40535-06-6, MW 150.14).
- 2-(4-Ethoxyphenyl): describes a derivative with a 4-ethoxyphenyl group at position 2 (MW 493.32).
Position 5 Substitutions
- 5-((4-Phenylpiperazinyl)methyl): The piperazinylmethyl group in the target compound is structurally distinct from simpler alkyl chains (e.g., 5-(2-aminoethyl) in CAS 2098010-00-3). Piperazine derivatives are known to influence serotonin receptor affinity and metabolic stability .
- 5-((4-Fluorophenylpiperazinyl)methyl) : A fluorinated analog (PubChem CID unlisted) may exhibit altered pharmacokinetics due to fluorine’s electronegativity and metabolic resistance .
Core Modifications
- Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one vs. Pyrazolo[1,5-a]pyrimidin-5(4H)-one: highlights pyrazolopyrimidinones with trifluoromethylphenyl groups.
Physicochemical Properties
*Estimated based on structural analogs.
†Calculated using molecular formula C22H23N5O.
‡Predicted via analogy to .
GABAA Receptor Modulation
- Trisubstituted Pyrazolo-triazines: notes 2,3,7-trisubstituted derivatives as functionally selective GABAA α3 agonists. The target compound’s 5-piperazinylmethyl group may confer α5 subtype selectivity, similar to MRK-016 (α5 inverse agonist, IC50 3 nM) .
- Metabolite Activity: Oxidation of the triazine core to triazinone (as in ) can reduce receptor affinity but improve solubility for renal excretion .
Antifungal and Antitumor Potential
- Triazolo[3,4-f]triazines: synthesizes derivatives with ethylthio groups showing docking affinity for lanosterol-14α-demethylase (fungal CYP51). The target compound’s phenylpiperazine moiety lacks sulfur but may interact with hydrophobic enzyme pockets .
Biological Activity
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-phenyl-5-((4-phenyl-1-piperazinyl)methyl)- , exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of pyrazolo(1,5-d)(1,2,4)triazine derivatives typically involves multi-step reactions starting from readily available precursors. The target compound can be synthesized through the condensation of appropriate hydrazones with isocyanates or isothiocyanates under acidic conditions. Structural characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo(1,5-d)(1,2,4)triazine derivatives. For instance:
- Cytotoxic Effects : The compound has demonstrated significant cytotoxicity against various cancer cell lines including breast (MCF-7), colon (HCT-116), and lung carcinoma cells. In vitro assays indicate that these compounds can induce apoptosis through the activation of caspases (caspase 3 and 9), which are crucial for programmed cell death .
- Mechanisms of Action : The anticancer activity may be attributed to the inhibition of key signaling pathways involved in tumor growth. For example, compounds derived from this class have been shown to inhibit mTOR and AKT pathways, leading to reduced cell proliferation and increased apoptosis .
Other Biological Activities
In addition to anticancer properties, pyrazolo(1,5-d)(1,2,4)triazines exhibit a range of other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi. Their mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : The anti-inflammatory potential has been linked to the modulation of cytokine production and inhibition of inflammatory mediators like COX enzymes .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| Study 2 | HCT-116 (Colon Cancer) | 15.0 | Inhibition of mTOR pathway |
| Study 3 | Staphylococcus aureus (Bacterial Infection) | 10.0 | Disruption of cell membrane integrity |
These studies collectively indicate that pyrazolo(1,5-d)(1,2,4)triazines hold promise as potential therapeutic agents in oncology and infectious diseases.
Q & A
Q. What are the optimal synthetic routes for synthesizing pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives?
- Methodological Answer : A modified synthetic approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, describes using diethyl oxalate and ketones under sodium hydride catalysis to form pyrazole intermediates, followed by cyclization with hydrazine hydrate to yield the triazinone core . and highlight stepwise protocols: (i) formation of pyrazole-3-carboxylates via oxalate-alkyne reactions, (ii) thiolation at the 4-position, and (iii) cyclization with POCl₃ or alkylation agents to introduce piperazinyl groups . Key parameters include solvent choice (toluene/methanol), temperature control (reflux conditions), and stoichiometric ratios of reagents to minimize byproducts.
Q. How is NMR spectroscopy applied to characterize structural modifications in pyrazolo-triazine derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regioselectivity and functionalization. For instance, in , the presence of a piperazinyl methyl group is confirmed by a triplet at δ 3.2–3.5 ppm (N–CH₂–N), while aromatic protons from phenyl substituents appear as multiplets at δ 7.1–7.8 ppm . uses DEPT-135 to distinguish CH₃ groups in alkylthio substituents (δ 1.2–1.5 ppm) and HSQC to correlate quaternary carbons in the triazinone ring . Quantitative analysis of integration ratios ensures purity (>95% by HPLC) and validates synthetic yields.
Advanced Research Questions
Q. How can molecular docking resolve contradictions in reported biological activities (e.g., α5-GABAAR inverse agonism vs. antifungal effects)?
- Methodological Answer : Discrepancies arise from divergent biological targets (e.g., α5-GABAAR vs. lanosterol-14α-demethylase). and show MRK-016 binds selectively to α5-GABAAR via allosteric interactions, validated by competitive binding assays (Kᵢ = 0.8–1.5 nM) and in silico docking using PDB:1Y0D . Conversely, and use AutoDock Vina to model interactions with fungal CYP51 (PDB:3LD6), identifying hydrogen bonds between triazinone sulfur atoms and heme propionates . Researchers must align docking parameters (grid box size, scoring functions) with target-specific crystallographic data and validate predictions via site-directed mutagenesis.
Q. What strategies improve the bioavailability of pyrazolo-triazinone derivatives in CNS-targeted studies?
- Methodological Answer : Bioavailability optimization involves logP adjustments and metabolic stability testing. and report MRK-016’s oral bioavailability (F = 40–60%) via S9 liver microsome assays, identifying oxidation-prone sites (e.g., methylisoxazole) for deuteration or fluorination . introduces alkylthio groups to enhance lipophilicity (clogP = 2.8–3.5), while uses PEGylated prodrugs to bypass P-glycoprotein efflux . Parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 cell models are recommended for blood-brain barrier penetration studies.
Q. How can researchers address low yields in multi-step syntheses of piperazinyl-functionalized derivatives?
- Methodological Answer : Low yields often result from competing side reactions (e.g., over-alkylation). recommends using Boc-protected piperazine intermediates to reduce nucleophilic competition, followed by TFA deprotection (yield improvement from 35% to 68%) . suggests microwave-assisted synthesis (100°C, 30 min) for cyclization steps, reducing reaction time and byproduct formation . Monitoring intermediates via TLC (silica gel, ethyl acetate/hexane) and optimizing column chromatography gradients (5→20% MeOH in DCM) are critical for isolating pure products.
Data Contradiction Analysis
Q. Why do some studies report cognitive enhancement via α5-GABAAR inverse agonism, while others observe no effect?
- Methodological Answer : Species- and model-specific factors influence outcomes. shows MRK-016 rescues LPS-induced cognitive deficits in mice (Morris water maze: p < 0.01) by upregulating BDNF , whereas notes no effect in aged mice due to reduced α5-GABAAR expression . Researchers should standardize animal models (age, genetic background) and validate target engagement via PET imaging (e.g., [¹¹C]flumazenil displacement). Dose-response curves (0.1–10 mg/kg) and pharmacokinetic profiling (Cₘₐₓ, t₁/₂) are essential to reconcile discrepancies.
Structure-Activity Relationship (SAR) Guidance
Q. Which structural motifs correlate with antifungal vs. neuropharmacological activity?
- Methodological Answer : Antifungal activity (e.g., against Candida spp.) is linked to 4-alkylthio groups (: MIC = 4–8 µg/mL) that enhance CYP51 binding . Neuroactivity requires a 5-((4-phenylpiperazinyl)methyl) group ( : α5-GABAAR IC₅₀ = 12 nM) . SAR studies should combine fragment-based design (e.g., replacing phenylpiperazine with morpholine) and free-energy perturbation (FEP) simulations to predict affinity changes.
Analytical Best Practices
Q. What chromatographic methods ensure purity in complex pyrazolo-triazine mixtures?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) resolves co-eluting isomers (: retention time = 8.2 vs. 9.5 min) . UPLC-MS (ESI+) in detects trace impurities (<0.1%) via exact mass (m/z 423.1543 [M+H]⁺) . For chiral separations (e.g., piperazinyl stereoisomers), use CHIRALPAK IG-3 columns with hexane/IPA (90:10).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
